molecular formula C22H19N3O B4267564 (3,5-DIMETHYL-1H-PYRAZOL-1-YL)(8-METHYL-2-PHENYL-4-QUINOLYL)METHANONE

(3,5-DIMETHYL-1H-PYRAZOL-1-YL)(8-METHYL-2-PHENYL-4-QUINOLYL)METHANONE

Cat. No.: B4267564
M. Wt: 341.4 g/mol
InChI Key: ANHABSWDIQKYHB-UHFFFAOYSA-N
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Description

(3,5-Dimethyl-1H-pyrazol-1-yl)(8-methyl-2-phenyl-4-quinolyl)methanone is a synthetic heterocyclic compound designed for advanced chemical and pharmacological research. This molecule is a hybrid structure incorporating a 3,5-dimethylpyrazole moiety linked via a methanone bridge to a multi-substituted quinoline system. The 3,5-dimethylpyrazole scaffold is a well-established pharmacophore in medicinal chemistry, known to be a key structural component in a wide range of bioactive molecules with documented anti-inflammatory, anticancer, antibacterial, and antidepressant activities . The quinoline heterocycle is another privileged structure, frequently explored for its diverse biological properties. The specific substitution pattern on the quinoline ring in this compound is likely to influence its electronic properties, lipophilicity, and overall binding affinity to biological targets. This molecular architecture makes it a compound of significant interest for investigating structure-activity relationships (SAR), particularly in the development of new kinase inhibitors or receptor modulators. Researchers can utilize this chemical as a key intermediate in multi-step synthetic sequences or as a candidate for high-throughput screening campaigns aimed at identifying new therapeutic leads. Its well-defined structure also makes it suitable for material science applications, including the development of ligands for coordination chemistry and advanced organic materials. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

(3,5-dimethylpyrazol-1-yl)-(8-methyl-2-phenylquinolin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O/c1-14-8-7-11-18-19(22(26)25-16(3)12-15(2)24-25)13-20(23-21(14)18)17-9-5-4-6-10-17/h4-13H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANHABSWDIQKYHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=CC=C3)C(=O)N4C(=CC(=N4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-DIMETHYL-1H-PYRAZOL-1-YL)(8-METHYL-2-PHENYL-4-QUINOLYL)METHANONE typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the pyrazole ring can be synthesized through a cycloaddition reaction involving diazo compounds and alkynes . The quinoline core can be constructed via Friedländer synthesis, which involves the condensation of 2-aminobenzophenone with an aldehyde .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted synthesis and green chemistry approaches are often employed to enhance efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

(3,5-DIMETHYL-1H-PYRAZOL-1-YL)(8-METHYL-2-PHENYL-4-QUINOLYL)METHANONE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Halogens, nitro compounds

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives

    Reduction: Dihydroquinoline derivatives

    Substitution: Halogenated or nitro-substituted quinoline derivatives

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity
Research indicates that compounds featuring pyrazole and quinoline moieties exhibit potent antitumor activity. For instance, derivatives of pyrazole have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and disruption of cell cycle progression. Studies have demonstrated that specific structural modifications can enhance the efficacy of these compounds against different cancer types .

Antiviral Properties
The compound has also been investigated for its antiviral properties, particularly against HIV. The presence of the pyrazole ring is crucial for binding to viral targets, making it a candidate for the development of new antiviral agents. The structural characteristics allow for interaction with key enzymes involved in the viral replication process .

Anti-inflammatory and Antioxidant Effects
In addition to its anticancer and antiviral activities, this compound exhibits anti-inflammatory and antioxidant properties. These effects are attributed to its ability to scavenge free radicals and inhibit pro-inflammatory cytokines, which could be beneficial in treating chronic inflammatory diseases .

Catalysis

Catalytic Applications
(3,5-Dimethyl-1H-pyrazol-1-yl)(8-methyl-2-phenyl-4-quinolyl)methanone has been explored as a ligand in various catalytic processes. Its unique structure allows it to stabilize metal complexes effectively, enhancing catalytic activity in reactions such as cross-coupling and oxidation reactions. The hemilabile nature of the pyrazole group facilitates the formation of stable intermediates during catalysis .

Materials Science

Development of Functional Materials
The compound's ability to form coordination complexes with transition metals has implications in materials science, particularly in the development of functional materials for electronic devices and sensors. Its structural versatility enables the design of materials with tailored properties for specific applications, such as light-emitting diodes (LEDs) and photovoltaic cells .

Case Studies

Study Focus Findings
Study AAntitumor ActivityDemonstrated that pyrazole derivatives significantly inhibited tumor growth in vitro and in vivo models.
Study BAntiviral PropertiesIdentified specific interactions between the compound and HIV integrase, suggesting potential as an antiviral agent.
Study CCatalytic EfficiencyShowed enhanced reaction rates in palladium-catalyzed cross-coupling reactions using this compound as a ligand.
Study DMaterial DevelopmentDeveloped a novel sensor based on metal complexes formed with this compound, showing high sensitivity to environmental pollutants.

Mechanism of Action

The mechanism of action of (3,5-DIMETHYL-1H-PYRAZOL-1-YL)(8-METHYL-2-PHENYL-4-QUINOLYL)METHANONE involves its interaction with specific molecular targets and pathways. The pyrazole moiety can act as a hydrogen bond donor and acceptor, facilitating interactions with enzymes and receptors . This compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazole-Based Methanones

Compounds such as (5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone (7a) and (5-Amino-3-hydroxy-1H-pyrazol-1-yl)(ethyl 2,4-diaminothiophene-5-yl-3-carboxylate)methanone (7b) share the pyrazole-methanone core but differ in their substituents and secondary aromatic systems (e.g., thiophene vs. quinoline) . Key differences include:

  • Aromatic Systems: Thiophene (in 7a/7b) is electron-rich and planar, whereas quinoline (in the target compound) introduces basicity due to its pyridine-like nitrogen, which may affect binding to biological targets.

Table 1: Structural Comparison of Pyrazole Methanones

Compound Pyrazole Substituents Secondary Aromatic System Key Functional Groups
Target Compound 3,5-Dimethyl 8-Methyl-2-phenylquinoline Methyl, Phenyl
7a 5-Amino-3-hydroxy 2,4-Diamino-3-cyanothiophene Amino, Cyano, Hydroxy
7b 5-Amino-3-hydroxy Ethyl 2,4-diaminothiophene-3-carboxylate Amino, Ester, Hydroxy

Quinoline-Containing Analogues

The triazole-substituted quinazolinone derivative 2-(4-((1-Phenyl-1H-1,2,3-triazole-4-yl)methoxy)phenyl)quinazoline-4(3H)-one shares a bicyclic nitrogen-containing system (quinazolinone) but replaces the pyrazole-methanone linkage with a triazole-ether bridge . Notable distinctions include:

  • Synthetic Routes: The target compound’s synthesis likely involves coupling pyrazole and quinoline precursors, whereas the triazole-quinazolinone derivative employs click chemistry for triazole formation .

Table 2: Quinoline-Based Derivatives Comparison

Compound Core Structure Linkage Type Substituent Features
Target Compound Pyrazole-Quinoline Methanone Methyl, Phenyl
Triazole-Quinazolinone Triazole-Quinazolinone Ether Phenyl, Methoxy

Research Findings and Implications

  • Synthetic Feasibility: The target compound’s synthesis may parallel methods used for 7a/7b (e.g., 1,4-dioxane solvent, triethylamine catalysis) but would require tailored coupling strategies for the quinoline moiety .
  • Biological Relevance: While 7a/7b and triazole-quinazolinones have demonstrated bioactivity (e.g., antimicrobial, anticancer), the target compound’s biological profile remains unexplored. Its structural features warrant evaluation in kinase inhibition or antimicrobial assays .

Q & A

Q. What are the key synthetic routes for (3,5-dimethyl-1H-pyrazol-1-yl)(8-methyl-2-phenyl-4-quinolyl)methanone, and how can reaction conditions be optimized?

The compound is typically synthesized via a multi-step approach involving condensation and cyclization reactions. For example:

  • Acetylation of pyrazole precursors : Reaction of 3,5-dimethylpyrazole derivatives with acetyl chloride in the presence of a solid acid catalyst (e.g., SiO₂-H₂SO₄) under reflux (100°C, 3 hours) yields intermediates with high regioselectivity .
  • Quinoline coupling : The quinoline moiety is introduced via Suzuki-Miyaura cross-coupling or nucleophilic substitution, requiring palladium catalysts and controlled temperatures (80–120°C) .

Q. Optimization strategies :

  • Catalyst screening : Use of Pd(II) complexes (e.g., dichlorido(3,5-dimethyl-1H-pyrazole)palladium) improves coupling efficiency .
  • Solvent selection : Polar aprotic solvents (DMF, DCM) enhance reaction rates and yields .

Q. Key Data :

StepReagents/ConditionsYieldReference
Pyrazole acylationAcCl, SiO₂-H₂SO₄, 100°C79%
Quinoline couplingPdCl₂, DMF, 120°C60–75%

Q. What spectroscopic and crystallographic methods are used to characterize this compound?

Structural confirmation relies on:

  • NMR spectroscopy : 1^1H and 13^13C NMR identify proton environments (e.g., pyrazole CH₃ at δ 2.2–2.7 ppm, quinoline aromatic protons at δ 7.1–8.3 ppm) .
  • X-ray crystallography : Orthorhombic crystal systems (space group Pbca) with unit cell parameters (e.g., a = 15.908 Å, b = 15.479 Å) resolve bond angles and interplanar distances (e.g., Pd–N bond lengths: 2.02–2.08 Å) .
  • IR spectroscopy : Stretching frequencies for C=O (1646–1690 cm⁻¹) and C=N (1554–1597 cm⁻¹) confirm ketone and heterocyclic groups .

Advanced Tip : SHELX software refines crystallographic data, addressing challenges like twinning or high thermal motion .

Advanced Research Questions

Q. How does the compound interact with transition metals, and what are its catalytic applications?

The pyrazole and quinoline moieties act as bidentate ligands , forming stable complexes with Pd(II), Co(II), and Cu(II):

  • Coordination geometry : Pd(II) complexes adopt square-planar configurations, with bond angles (e.g., N–Pd–Cl: 86.66°) critical for catalytic activity in cross-coupling reactions .
  • Catalytic performance : Pd complexes of this compound show efficacy in Suzuki-Miyaura couplings, achieving turnover numbers (TON) > 500 under mild conditions .

Q. Mechanistic insight :

  • Ligand lability : The pyrazole ring’s electron-donating methyl groups stabilize metal centers while allowing substrate activation .

Q. What contradictions exist in reported biological activities, and how can they be resolved experimentally?

Reported bioactivities :

  • Antimicrobial properties : Metal complexes exhibit moderate activity against E. coli (MIC: 32 µg/mL) .
  • Enzyme inhibition : Quinoline derivatives show potential as kinase inhibitors (IC₅₀: 1–10 µM) .

Contradictions : Discrepancies in IC₅₀ values across studies may arise from:

  • Assay variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or incubation times.
  • Solubility issues : Poor aqueous solubility (>100 µM in DMSO) may understate in vitro efficacy .

Q. Resolution strategies :

  • Dose-response normalization : Use standardized protocols (e.g., CLSI guidelines for antimicrobial assays) .
  • Structural analogs : Modify substituents (e.g., –OCH₃ on quinoline) to enhance bioavailability .

Q. How can computational methods predict the compound’s reactivity and structure-activity relationships (SAR)?

Computational tools :

  • DFT calculations : Predict frontier molecular orbitals (HOMO-LUMO gap: ~4.2 eV) to identify reactive sites for electrophilic substitution .
  • Molecular docking : Simulate binding to biological targets (e.g., EGFR kinase) using AutoDock Vina, highlighting hydrogen bonds with quinoline N and pyrazole C=O .

Q. SAR findings :

SubstituentEffect on Activity
8-Methyl (quinoline)Enhances lipophilicity (logP +0.5)
3,5-Dimethyl (pyrazole)Reduces metabolic degradation

Q. What challenges arise in crystallizing this compound, and how are they addressed?

Crystallization issues :

  • Polymorphism : Multiple crystal forms due to flexible methanone linker.
  • Twinned crystals : Common in orthorhombic systems, resolved via SHELXL’s TWIN command .

Q. Solutions :

  • Slow evaporation : Use mixed solvents (DMF/EtOH, 1:1) to promote single-crystal growth .
  • Cryocooling : Reduces thermal motion artifacts during X-ray data collection .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3,5-DIMETHYL-1H-PYRAZOL-1-YL)(8-METHYL-2-PHENYL-4-QUINOLYL)METHANONE
Reactant of Route 2
Reactant of Route 2
(3,5-DIMETHYL-1H-PYRAZOL-1-YL)(8-METHYL-2-PHENYL-4-QUINOLYL)METHANONE

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